tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate
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Overview
Description
tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate: is a chemical compound with a molecular formula of C13H24N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate
- tert-butyl [(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate
- tert-butyl (3-hydroxypropyl)carbamate
Uniqueness
tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate is unique due to its cyclopropylmethyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts .
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-8-14-7-10(11)6-9-4-5-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t10-,11-/m0/s1 |
InChI Key |
LOUUOEJXHZSPOI-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1CC2CC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1CC2CC2 |
Origin of Product |
United States |
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